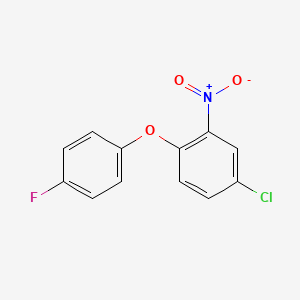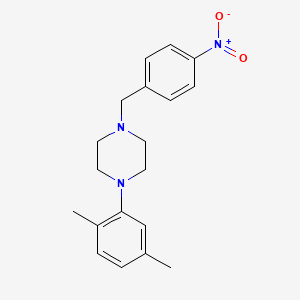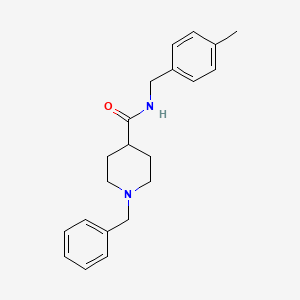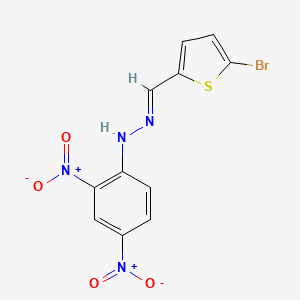![molecular formula C19H22FN3S B5693791 (4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonothioyl}phenyl)dimethylamine](/img/structure/B5693791.png)
(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonothioyl}phenyl)dimethylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonothioyl}phenyl)dimethylamine, also known as FP-DMT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
作用机制
(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonothioyl}phenyl)dimethylamine has been shown to inhibit the serotonin transporter by binding to the transporter protein and preventing the reuptake of serotonin. This leads to an increase in serotonin levels in the brain, which has been associated with the treatment of depression and anxiety disorders. Additionally, this compound has been shown to selectively bind to cysteine in biological systems, leading to fluorescence emission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to increase serotonin levels in the brain, which has been associated with the treatment of depression and anxiety disorders. Additionally, this compound has been shown to selectively bind to cysteine in biological systems, leading to fluorescence emission.
实验室实验的优点和局限性
(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonothioyl}phenyl)dimethylamine has several advantages for lab experiments. It is a relatively simple compound to synthesize, and it has potential applications in various fields of scientific research. However, there are also limitations to its use. This compound is a relatively new compound, and more research is needed to fully understand its properties and potential applications.
未来方向
There are several potential future directions for the study of (4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonothioyl}phenyl)dimethylamine. One potential direction is the further study of its potential as a therapeutic agent for the treatment of cancer. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in the detection of cysteine in biological systems. Finally, further research is needed to fully understand the advantages and limitations of this compound for lab experiments and its potential applications in various fields of scientific research.
合成方法
(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonothioyl}phenyl)dimethylamine can be synthesized through a multi-step process involving the reaction of 4-(2-fluorophenyl)piperazine with carbon disulfide, followed by the reaction with 4-bromoacetophenone and subsequent reduction with sodium borohydride. The final product is obtained through the reaction of the intermediate with N,N-dimethylamine.
科学研究应用
(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonothioyl}phenyl)dimethylamine has shown potential applications in various fields of scientific research. It has been studied as a potential inhibitor of the serotonin transporter, a protein responsible for the reuptake of serotonin in the brain. Additionally, this compound has been shown to have potential as a fluorescent probe for the detection of cysteine in biological systems. It has also been studied as a potential therapeutic agent for the treatment of cancer.
属性
IUPAC Name |
[4-(dimethylamino)phenyl]-[4-(2-fluorophenyl)piperazin-1-yl]methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3S/c1-21(2)16-9-7-15(8-10-16)19(24)23-13-11-22(12-14-23)18-6-4-3-5-17(18)20/h3-10H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PISMXYPJWABSFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=S)N2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(benzyloxy)-3-methoxybenzyl]-3-fluoroaniline](/img/structure/B5693722.png)
![5-[(cyclohexylamino)methylene]-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5693724.png)

![methyl 2-{[(4-nitrophenyl)acetyl]amino}benzoate](/img/structure/B5693747.png)
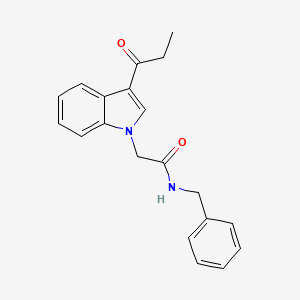
![N-[4-(benzyloxy)benzylidene]-4-(4-methylbenzyl)-1-piperazinamine](/img/structure/B5693761.png)
![N'-[(2,4-dichlorobenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5693763.png)
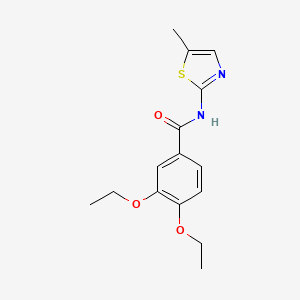
![N-[4-(diethylamino)-2-methylphenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5693777.png)
